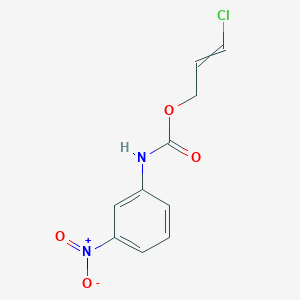
3-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a chloropropenyl group and a nitrophenyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate typically involves the reaction of 3-chloroprop-2-en-1-ol with 3-nitrophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-Chloroprop-2-en-1-ol+3-Nitrophenyl isocyanate→3-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate
The reaction is usually conducted in an inert solvent such as dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can be employed.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of 3-Chloroprop-2-en-1-yl (3-aminophenyl)carbamate.
Substitution: Formation of substituted carbamates with various nucleophiles.
Scientific Research Applications
3-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which may interact with enzymes or receptors in biological systems. The carbamate moiety can inhibit certain enzymes by forming covalent bonds with their active sites, leading to the modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloroprop-2-en-1-yl (4-nitrophenyl)carbamate
- 3-Chloroprop-2-en-1-yl (2-nitrophenyl)carbamate
- 3-Chloroprop-2-en-1-yl (3-methylphenyl)carbamate
Uniqueness
3-Chloroprop-2-en-1-yl (3-nitrophenyl)carbamate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can lead to differences in biological activity and chemical behavior compared to its analogs.
Properties
CAS No. |
62604-04-0 |
|---|---|
Molecular Formula |
C10H9ClN2O4 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
3-chloroprop-2-enyl N-(3-nitrophenyl)carbamate |
InChI |
InChI=1S/C10H9ClN2O4/c11-5-2-6-17-10(14)12-8-3-1-4-9(7-8)13(15)16/h1-5,7H,6H2,(H,12,14) |
InChI Key |
NUQSUMMYILLHQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)OCC=CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















